molecular formula C23H26ClNO6 B13736216 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride CAS No. 42223-03-0

2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride

Cat. No.: B13736216
CAS No.: 42223-03-0
M. Wt: 447.9 g/mol
InChI Key: QNBLMVPIDYIUAQ-UHFFFAOYSA-M
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Description

2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indan-1,3-dione Core: This step involves the cyclization of a suitable precursor to form the indan-1,3-dione structure.

    Introduction of the p-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the indan-1,3-dione core with a p-methoxyphenyl group.

    Formation of the Chloride Salt: This step involves the conversion of the quaternary ammonium compound to its chloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form various reduction products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride has several scientific research applications, including:

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.

Mechanism of Action

The mechanism by which 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride exerts its effects depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved may vary depending on the specific context and application.

Comparison with Similar Compounds

2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride can be compared with other similar compounds, such as:

    2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-indan-1,3-dione chloride: This compound lacks the additional methoxy group on the indan-1,3-dione core.

    2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione bromide: This compound has a bromide ion instead of a chloride ion.

Properties

CAS No.

42223-03-0

Molecular Formula

C23H26ClNO6

Molecular Weight

447.9 g/mol

IUPAC Name

[2-[[5-methoxy-2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]methoxy]-2-oxoethyl]-trimethylazanium;chloride

InChI

InChI=1S/C23H26NO6.ClH/c1-24(2,3)13-20(25)30-14-23(15-6-8-16(28-4)9-7-15)21(26)18-11-10-17(29-5)12-19(18)22(23)27;/h6-12H,13-14H2,1-5H3;1H/q+1;/p-1

InChI Key

QNBLMVPIDYIUAQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(=O)OCC1(C(=O)C2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OC.[Cl-]

Origin of Product

United States

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